Mdmb-butinaca, also known as 4-Fluoro MDMB-BUTINACA, is a synthetic cannabinoid that has garnered attention due to its psychoactive effects and potential for abuse. This compound belongs to a class of drugs known as synthetic cannabinoids, which are designed to mimic the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis. Mdmb-butinaca is often associated with various health risks, including toxicity and addiction.
Mdmb-butinaca was first identified in the illicit drug market and has been synthesized in laboratories. It is typically found in herbal mixtures or as a pure substance sold online. The compound's emergence reflects the ongoing trend of developing new synthetic cannabinoids to evade legal restrictions on traditional cannabis products.
Mdmb-butinaca is classified as a synthetic cannabinoid receptor agonist. It interacts with the cannabinoid receptors in the brain, primarily the CB1 receptor, leading to effects similar to those of natural cannabinoids but often with greater potency and unpredictability.
The synthesis of mdmb-butinaca involves several chemical reactions typically starting from readily available precursors. Common methods include:
The synthesis process generally requires specialized knowledge in organic chemistry and access to laboratory equipment such as rotary evaporators and high-performance liquid chromatography (HPLC) for purification and analysis.
Mdmb-butinaca has a complex molecular structure characterized by its unique arrangement of carbon, hydrogen, nitrogen, and fluorine atoms. Its chemical formula is CHFNO. The structure includes:
Mdmb-butinaca undergoes various chemical reactions that can alter its properties and effects:
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed to study these reactions and identify metabolites.
Mdmb-butinaca exerts its effects by binding to cannabinoid receptors in the brain, particularly the CB1 receptor. This binding activates signaling pathways that lead to various physiological responses, including:
Research indicates that mdmb-butinaca may have a higher potency than delta-9-tetrahydrocannabinol, which contributes to its increased risk of adverse effects.
Mdmb-butinaca is primarily used for research purposes within pharmacology and toxicology studies. Its applications include:
MDMB-BUTINACA (Methyl 3,3-dimethyl-2-(1-(butyl)-1H-indazole-3-carboxamido)butanoate) exemplifies the rapid evolution of synthetic cannabinoid receptor agonists (SCRAs) designed to circumvent drug control laws. First identified in European and United States drug surveillance programs around 2018–2019, its detection marked a response to legislative bans on earlier generations of indazole- and indole-carboxamide SCRAs [3] [4]. The European Monitoring Centre for Drugs and Drug Addiction noted its emergence shortly after China’s 2021 generic legislation targeting seven core SCRA scaffolds, illustrating the "cat-and-mouse" dynamic between regulators and clandestine chemists [4] [7]. By 2023, MDMB-BUTINACA appeared in toxicological casework across multiple continents, reflecting its integration into illicit supply chains. The International Narcotics Control Board's 2024 report identifies such nitrile-bearing SCRAs as emblematic of synthetic drugs reshaping global markets due to their high potency, ease of synthesis, and adaptability to trafficking via small, concealed shipments (e.g., via postal systems or drones) [7]. Seizure data and forensic identifications confirm its proliferation alongside analogs like MDMB-4en-PINACA, though precise prevalence rates remain obscured by the compound’s frequent co-occurrence with other new psychoactive substances and the limitations of routine drug screening protocols [3] [5].
MDMB-BUTINACA belongs to the indazole-3-carboxamide subclass of SCRAs, characterized by an indazole core linked via a carboxamide group to an amino acid-derived "head" moiety and an alkyl "tail" chain. Its structure comprises four modular components (Figure 1):
Table 1: Structural Components of MDMB-BUTINACA and Analogous SCRAs
Structural Region | MDMB-BUTINACA | Common Variants | Biological Impact |
---|---|---|---|
Core | Indazole | Indole, 7-Azaindole | Influences receptor binding orientation |
Linker | Carboxamide | Carboxylate ester, Carbonyl | Determines metabolic stability |
Head Group | MDMB | AMB, AB-FUBINACA, Cumyl | Enhances CB1 affinity/potency; MDMB confers high efficacy |
Tail Group | n-Butyl | 4-Fluorobutyl, 4-Cyanobutyl | Modifies lipophilicity and receptor residence time |
The MDMB head group (derived from tert-leucine) is a critical determinant of potency, facilitating strong agonism at cannabinoid receptors CB1 and CB2. Structural analogs arise via "tail switching": replacing the butyl tail with fluorinated (e.g., 4-fluorobutyl) or nitrile-bearing (e.g., 4-cyanobutyl) chains to alter pharmacokinetics while retaining receptor activity [2] [5]. This modular design enables rapid generation of novel analogs like MDMB-4CN-BUTINACA—a prophetic compound studied to anticipate emerging threats—which shares the MDMB head but features a 4-cyanobutyl tail [5]. Pharmacological studies confirm that such tail modifications impact receptor binding: rigid tails (e.g., 4-cyanobutyl) reduce CB2 affinity relative to flexible alkyl chains, as demonstrated via in silico docking studies [2].
Table 2: Receptor Affinity and Potency of MDMB-BUTINACA and Select SCRAs
Compound | CB1 Binding (pKi) | CB1 Functional Activity (pEC50) | CB2 Binding (pKi) |
---|---|---|---|
MDMB-BUTINACA* | 8.89 ± 0.09 | 9.48 ± 0.14 | 9.92 ± 0.09 |
MDMB-4CN-BUTINACA | 8.12 | 8.75 | 8.30 |
AMB-FUBINACA | 8.45 | 9.10 | 9.21 |
Δ9-THC | 6.33 | 5.89 | 6.42 |
**Representative values from in vitro assays; minor variations exist between studies [2] [5].
The proliferation of MDMB-BUTINACA poses multifaceted public health risks. As a high-efficacy CB1 agonist, it exhibits ~100-fold greater potency than Δ9-THC, increasing risks of overdose and unpredictable toxicity [1] [3]. Its contribution to overdose mortality is documented in forensic casework, where it has been detected in postmortem samples alongside other SCRAs, though attribution of death solely to MDMB-BUTINACA is complicated by polydrug exposure and limited biomarker data [3] [5]. The United States National Institute on Drug Abuse highlights SCRAs as a major driver of emerging drug threats, with MDMB-BUTINACA exemplifying compounds linked to mass intoxication events and renal/cardiotoxicity in clinical reports [1].
Forensic identification faces substantial hurdles:
Table 3: Forensic and Toxicological Detection Challenges of MDMB-BUTINACA
Challenge Category | Specific Issues | Mitigation Strategies |
---|---|---|
Metabolic Diversity | >30 phase I/II metabolites; low parent compound abundance | Targeted screening of hydrolyzed/dehydrogenated metabolites |
Analytical Sensitivity | Low urinary concentrations of biomarkers | High-res mass spectrometry (Orbitrap, QToF-MS) |
Sample Complexity | Herbal blends, paper stamps, e-liquids | Raman microscopy, differential spectroscopy |
Legal Ambiguity | Rapid analog generation (e.g., 4CN/4F tail variants) | Generic legislation based on core-linker systems |
The compound’s role in global drug markets underscores broader threats from synthetic drugs: high potency enables economical smuggling, while decentralized production complicates supply disruption. The International Narcotics Control Board emphasizes that synthetic opioids and SCRAs like MDMB-BUTINACA necessitate coordinated international forensic and public health responses [7].
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 41758-43-4
CAS No.: 571-72-2
CAS No.: